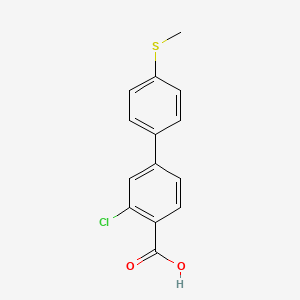

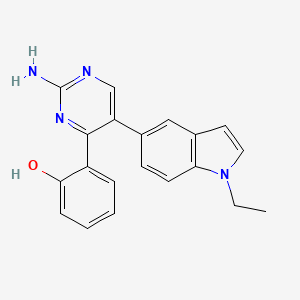

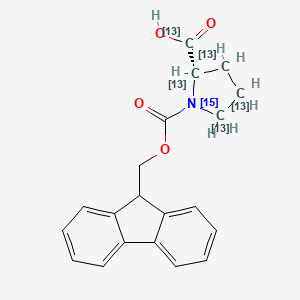

![molecular formula C16H15Cl2N3O2 B582413 Benzyl 2,4-dichloro-8,9-dihydro-5H-pyrimido[4,5-D]azepine-7(6H)-carboxylate CAS No. 1207362-38-6](/img/structure/B582413.png)

Benzyl 2,4-dichloro-8,9-dihydro-5H-pyrimido[4,5-D]azepine-7(6H)-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Benzyl 2,4-dichloro-8,9-dihydro-5H-pyrimido[4,5-D]azepine-7(6H)-carboxylate” is a heterocyclic organic compound . It is used as an organic intermediate .

Synthesis Analysis

An efficient two-step strategy for the regioselective synthesis of the benzo[f]pyrimido[4,5-b][1,5]oxazocine as a novel tricyclic system has been developed via inter- and intramolecular heterocyclization of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine and 2-aminobenzylalcohol in room temperature and short reaction times under mild conditions, followed by amination with some secondary amines .Chemical Reactions Analysis

The compound can be used to prepare other compounds such as 4-(3-(2-(2-aminopyrimidin-5-yl)-4-morpholinyl-5,6,7,8-tetrahydropyrimido[3,4-d]azepin-7-carbonyl)-4-fluorobenzyl)phthalazin-1(2H)-one, which is a PARP inhibitor .科学的研究の応用

Synthesis and Molecular Structures

Synthetic Methodologies : Researchers have developed versatile synthetic methods for creating polycyclic pyrimidoazepine derivatives. These methods involve nucleophilic substitution reactions, which can be enhanced by either conventional heating in basic solutions or microwave heating in solvent-free systems. The azepine ring in these compounds often adopts a boat or twist-boat conformation, indicative of their complex three-dimensional structures (Acosta Quintero et al., 2016).

Molecular and Supramolecular Structures : Detailed studies on the molecular and supramolecular structures of a series of closely related benzo[b]pyrimido[5,4-f]azepine derivatives have been conducted. These studies reveal that despite similar molecular conformations, different compounds exhibit unique supramolecular assemblies based on hydrogen bonds, π-π stacking interactions, and C-Cl...π(pyrimidine) contacts (Acosta et al., 2015).

Applications in Synthesis of Derivatives

Functionalized Azepines : A detailed examination of the synthesis of functionalized benzo[b]pyrimido[5,4-f]azepines describes base-promoted aromatic nucleophilic substitution leading to various derivatives. This process underscores the chemical flexibility and utility of these compounds in producing a wide array of substances potentially useful in pharmaceutical development (Acosta-Quintero et al., 2015).

Advanced Molecular Synthesis

Innovative Synthesis Approaches : Efforts to synthesize amino-substituted benzo[b]pyrimido[5,4-f]azepines through base-catalysed aminolysis followed by intramolecular Friedel-Crafts cyclization highlight innovative approaches to constructing complex molecules. The characterization of these compounds provides insights into their potential as building blocks for further chemical synthesis (Acosta Quintero et al., 2018).

将来の方向性

The compound can be used to prepare other compounds such as 4-(3-(2-(2-aminopyrimidin-5-yl)-4-morpholinyl-5,6,7,8-tetrahydropyrimido[3,4-d]azepin-7-carbonyl)-4-fluorobenzyl)phthalazin-1(2H)-one, which is a PARP inhibitor . This suggests potential applications in the development of new drugs, particularly in cancer treatment where PARP inhibitors are commonly used.

作用機序

Target of Action

The primary target of Benzyl 2,4-dichloro-8,9-dihydro-5H-pyrimido[4,5-D]azepine-7(6H)-carboxylate is the Poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in cellular processes such as DNA repair, genomic stability, and programmed cell death .

Mode of Action

This compound acts as a PARP inhibitor . It binds to the PARP enzyme, preventing it from performing its function in the DNA repair process . This leads to the accumulation of DNA damage in the cells, which can result in cell death, particularly in cancer cells that are heavily reliant on PARP for DNA repair .

Biochemical Pathways

The inhibition of PARP by this compound affects the DNA repair pathways . Specifically, it impacts the base excision repair pathway, which is the primary pathway for repairing single-strand breaks in DNA . The inhibition of this pathway leads to the accumulation of DNA damage, promoting cell death .

Pharmacokinetics

Like other small molecule drugs, it is expected to be well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

The result of the action of this compound is the induction of cell death . By inhibiting PARP and disrupting DNA repair, it causes the accumulation of DNA damage, leading to cell death . This makes it a potential therapeutic agent for cancer treatment .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs could affect its absorption, distribution, metabolism, and excretion, thereby influencing its efficacy . Additionally, factors such as pH and

特性

IUPAC Name |

benzyl 2,4-dichloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2N3O2/c17-14-12-6-8-21(9-7-13(12)19-15(18)20-14)16(22)23-10-11-4-2-1-3-5-11/h1-5H,6-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISQBQGSKOWIRSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC2=C1C(=NC(=N2)Cl)Cl)C(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677828 |

Source

|

| Record name | Benzyl 2,4-dichloro-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207362-38-6 |

Source

|

| Record name | Benzyl 2,4-dichloro-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-YL]ethanamine hydrochloride](/img/structure/B582330.png)

![9-Oxa-1,4-diazaspiro[5.5]undecan-5-one](/img/structure/B582343.png)

![4-(1H-pyrrolo[2,3-c]pyridin-4-yl)aniline](/img/structure/B582352.png)

![Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B582353.png)